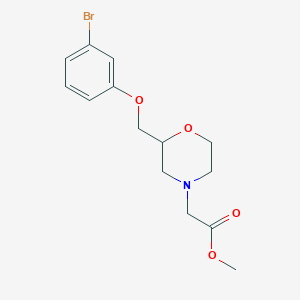

Methyl2-(2-((3-bromophenoxy)methyl)morpholino)acetate

Description

Methyl 2-(2-((3-bromophenoxy)methyl)morpholino)acetate is a morpholine-derived compound featuring a 3-bromophenoxy-methyl substituent and an ester functional group. The morpholino ring provides conformational rigidity, while the bromophenoxy group may enhance lipophilicity and influence binding interactions with biological targets such as enzymes or receptors .

Properties

Molecular Formula |

C14H18BrNO4 |

|---|---|

Molecular Weight |

344.20 g/mol |

IUPAC Name |

methyl 2-[2-[(3-bromophenoxy)methyl]morpholin-4-yl]acetate |

InChI |

InChI=1S/C14H18BrNO4/c1-18-14(17)9-16-5-6-19-13(8-16)10-20-12-4-2-3-11(15)7-12/h2-4,7,13H,5-6,8-10H2,1H3 |

InChI Key |

UESZMPMQVHEAQR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1CCOC(C1)COC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-((3-bromophenoxy)methyl)morpholino)acetate typically involves the reaction of 3-bromophenol with methyl 2-chloroacetate in the presence of a base to form methyl 2-(3-bromophenoxy)acetate. This intermediate is then reacted with morpholine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-((3-bromophenoxy)methyl)morpholino)acetate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using suitable reagents.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions produce oxidized and reduced forms of the compound .

Scientific Research Applications

Methyl 2-(2-((3-bromophenoxy)methyl)morpholino)acetate has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-((3-bromophenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Morpholino-Based CD73 Inhibitors

Evidence from second-generation CD73 inhibitors highlights compounds with morpholino substituents on a 4,6-biaryl-2-thiopyridine scaffold. For example:

- Methyl 2-((3-cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)acetate: This analog shares the methyl ester group but incorporates a thiopyridine core and dual 4-morpholinophenyl substituents. It demonstrated partial reversion of adenosine-mediated immune suppression at 10 μM, suggesting moderate potency compared to the target compound’s structural framework .

- Key Difference: The presence of a sulfur atom (thioether linkage) and additional morpholino-phenyl groups in the CD73 inhibitors may enhance allosteric binding to CD73, whereas the 3-bromophenoxy group in the target compound could prioritize hydrophobic interactions.

Table 1: Comparison of Bioactivity

Ethyl Ester Analogs

Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate (CAS 1706454-53-6) is a direct analog with an ethyl ester and 4-methoxyphenoxy group.

- Structural Impact : The ethyl ester may slightly increase metabolic stability compared to the methyl ester, while the 4-methoxy substituent reduces steric hindrance compared to 3-bromo. This could alter pharmacokinetics or target selectivity .

Table 2: Physicochemical Comparison

| Property | Target Compound (Methyl Ester) | Ethyl 2-(2-((4-Methoxyphenoxy)methyl)morpholino)acetate |

|---|---|---|

| Ester Group | Methyl | Ethyl |

| Aromatic Substituent | 3-Bromophenoxy | 4-Methoxyphenoxy |

| Lipophilicity (Predicted) | Higher (Br atom) | Moderate (OCH₃ group) |

Triazole- and Fluorophenyl-Morpholino Derivatives

Compounds like 3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one (Aprepitant-related) feature fluorophenyl and triazole groups. These exhibit distinct pharmacological profiles, such as binding to neurokinin receptors, driven by trifluoromethyl groups and aromatic stacking .

- Key Contrast : The target compound lacks electron-withdrawing groups (e.g., CF₃) and triazole rings, which are critical for high-affinity receptor binding in aprepitant analogs.

Metabolic Stability and Metabolite Profiling

- Implications for Target Compound: The methyl ester in Methyl 2-(2-((3-bromophenoxy)methyl)morpholino)acetate may undergo similar hydrolysis, but the bromophenoxy group could slow degradation compared to non-halogenated analogs.

Biological Activity

Methyl 2-(2-((3-bromophenoxy)methyl)morpholino)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of Methyl 2-(2-((3-bromophenoxy)methyl)morpholino)acetate is C13H16BrNO4, with a molecular weight of 344.20 g/mol. The compound features a bromophenoxy group , a morpholino group , and an acetate group , which contribute to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that Methyl 2-(2-((3-bromophenoxy)methyl)morpholino)acetate exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors critical for bacterial survival.

Table 1: Antimicrobial Activity of Methyl 2-(2-((3-bromophenoxy)methyl)morpholino)acetate

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Methyl 2-(2-((3-bromophenoxy)methyl)morpholino)acetate has also shown promising anticancer properties. Studies have reported its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's structural features facilitate interactions with cellular targets that are pivotal in cancer progression.

Table 2: Anticancer Activity of Methyl 2-(2-((3-bromophenoxy)methyl)morpholino)acetate

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HeLa | 25 |

The mechanism by which Methyl 2-(2-((3-bromophenoxy)methyl)morpholino)acetate exerts its biological effects involves several pathways:

- Enzyme Inhibition : The bromophenoxy group can interact with enzymes critical for bacterial metabolism or cancer cell proliferation.

- Receptor Modulation : The morpholino group enhances solubility and facilitates binding to specific receptors, potentially altering signaling pathways involved in cell growth and survival.

- Hydrolysis : The acetate group can undergo hydrolysis, releasing active components that may contribute to its bioactivity at target sites.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of Methyl 2-(2-((3-bromophenoxy)methyl)morpholino)acetate against clinical isolates of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial load in treated samples compared to controls, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Potential

In another investigation published in the Journal of Cancer Research, the effects of Methyl 2-(2-((3-bromophenoxy)methyl)morpholino)acetate on MCF-7 breast cancer cells were assessed. Results showed that the compound induced apoptosis in a dose-dependent manner, with molecular analyses revealing activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.